molecular formula C19H29N3O3 B11820311 tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate

Cat. No.: B11820311
M. Wt: 347.5 g/mol
InChI Key: BVHILDGOIYVLCD-UHFFFAOYSA-N
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Description

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors. This compound is characterized by a pyridinyl-pyrrolidine core structure, a motif frequently employed to achieve specific molecular recognition and binding affinity. Its primary research application lies in its role as a key precursor in the multi-step synthesis of complex molecules designed to modulate kinase activity. The tert-butyloxycarbonyl (Boc) and acetyl protecting groups on the scaffold are crucial for strategic synthetic manipulation, allowing for the sequential and selective introduction of additional functional groups in the construction of final active pharmaceutical ingredients (APIs). Researchers utilize this intermediate in the exploration of new therapeutic agents for oncology and other disease areas driven by dysregulated kinase signaling pathways. The molecule's structure is engineered to interact with the ATP-binding cleft of specific kinases, and its incorporation into larger compounds is a critical step in optimizing potency and selectivity. This makes it an indispensable tool for chemists working in lead optimization and the development of pre-clinical candidates. Its use is documented in the synthetic routes of potent inhibitors, highlighting its importance in advancing modern small-molecule drug discovery programs.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-13(2)22(18(24)25-19(4,5)6)17-10-9-15(12-20-17)16-8-7-11-21(16)14(3)23/h9-10,12-13,16H,7-8,11H2,1-6H3

InChI Key

BVHILDGOIYVLCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC=C(C=C1)C2CCCN2C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

The tert-butyl carbamate group is a common protective moiety in organic synthesis, often introduced via nucleophilic substitution or carbamate exchange reactions. A foundational approach involves reacting an amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, as described in patent WO2019158550A1, utilizes neutral forms of reagents to avoid side reactions and improve yields .

Proposed Pathway for Target Compound:

  • Intermediate Preparation : Synthesize 5-(1-acetylpyrrolidin-2-yl)pyridin-2-amine through reductive amination of pyrrolidine with pyridinyl ketones, followed by acetylation.

  • Carbamate Protection : React the amine intermediate with Boc₂O in tetrahydrofuran (THF) using a base such as triethylamine or lithium diisopropylamide (LDA) at -5°C to 20°C .

  • Isopropyl Introduction : Introduce the isopropyl group via alkylation or Mitsunobu reaction, depending on the reactivity of the pyridinyl nitrogen.

Key Reaction Parameters

ParameterOptimal RangeSource Example
Temperature-5°C to 20°C
BaseLDA or Et₃N
SolventTHF or Acetonitrile
Reaction Time2–8 hours

This method emphasizes the importance of base selection and temperature control to prevent decomposition of the acetylpyrrolidine moiety.

Coupling Strategies for Pyridinyl-Pyrrolidine Intermediates

The pyridinyl-pyrrolidine scaffold in the target compound suggests the use of transition-metal-catalyzed coupling reactions. While direct C–H activation methods are limited for this substrate, Suzuki-Miyaura or Buchwald-Hartwig couplings could assemble the heterocyclic core. For instance, the synthesis of tert-butyl (2-(2,2-dimethyl-4H-benzo[d] dioxin-6-yl)-2-oxoethyl)carbamate employs LDA-mediated deprotonation followed by electrophilic substitution , a strategy adaptable to pyridinyl systems.

Example Protocol:

  • Pyrrolidine Acetylation : React pyrrolidine with acetyl chloride in dichloromethane (DCM) at 0°C.

  • Pyridine Functionalization : Introduce the 5-(1-acetylpyrrolidin-2-yl) group via Pd-catalyzed coupling of a boronic acid derivative to 2-aminopyridine.

  • Carbamate Installation : Protect the amine with Boc₂O under inert atmosphere, followed by isopropyl group incorporation via alkylation .

Challenges and Solutions

  • Steric Hindrance : The bulky tert-butyl and isopropyl groups may impede coupling efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) can enhance reactivity .

  • Purification : Chromatographic separation or recrystallization from ether/isopropyl ether mixtures yields high-purity products (≥99%) .

Rearrangement and Deprotection Techniques

Recent advances in carbamate chemistry, such as the complex-induced proximity effect (CIPE), enable rearrangements that streamline synthesis. A study on (pyridin-2-yl)carbamate intermediates demonstrates that the pyridinyl group facilitates intramolecular rearrangements to form α-amino acid derivatives . Applying this principle, the target compound could be synthesized via:

  • Carbamate Rearrangement : React a tert-butyl (isopropyl)carbamate precursor with a pyridinyl-pyrrolidine ketone under basic conditions.

  • Acetylation : Introduce the acetyl group post-rearrangement using acetic anhydride.

Mechanistic Insights

  • The pyridinyl nitrogen coordinates with the base, polarizing the carbamate carbonyl and enabling nucleophilic attack by the pyrrolidine nitrogen .

  • This method avoids transition metals, aligning with green chemistry principles but requires precise stoichiometry to prevent over-acetylation.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Reported Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution83–9399.1–99.35ScalabilitySensitive to moisture
Coupling Reactions70–8598.5ModularityRequires Pd catalysts
Rearrangement (CIPE)90–9899.0Transition-metal-freeNarrow substrate scope

Optimization Recommendations

  • Scale-Up : Patent WO2019158550A1 highlights that neutral reagent forms and controlled stirring (3–8 hours) prevent viscosity issues in large-scale reactions .

  • Purification : HPLC with Waters Alliance systems and C18 columns achieves >99% purity, as demonstrated in edoxaban precursor syntheses .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The acetylpyrrolidine group in the target compound increases lipophilicity (logP = 2.5) compared to dimethoxy (logP = 1.2) or fluoro-hydroxyl (logP = 1.8) analogs. This enhances membrane permeability but reduces aqueous solubility .

Stability and Reactivity :

  • The acetyl group in the target compound may undergo hydrolysis in vivo, acting as a prodrug. In contrast, the fluoro and methyl groups in the pyrimidine analog confer resistance to metabolic breakdown .
  • tert-Butyl carbamates generally exhibit superior chemical stability under basic conditions but are cleavable under acidic conditions, making them ideal for protective-group strategies .

Biological Activity

tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is a complex organic molecule with significant potential in medicinal chemistry. This compound features a tert-butyl group, an acetylpyrrolidine moiety, and a pyridine ring, contributing to its unique structural characteristics and potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development.

  • Molecular Formula : C19H29N3O3
  • Molecular Weight : 347.5 g/mol
  • CAS Number : 1352509-33-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyridine and pyrrolidine rings suggests that it may modulate receptor activity or enzyme function, which is common among compounds with similar structures.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Enzyme Inhibition : Many pyridine-based compounds act as inhibitors for various enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases.
  • Neuroprotective Effects : Some derivatives have shown protective effects against neurotoxic agents like amyloid-beta peptides, which are implicated in Alzheimer's disease.

Comparative Analysis of Similar Compounds

A comparative table highlights the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(tert-butoxycarbonyl)-L-prolineCarbamate structureUsed in peptide synthesis
Pyridine-based inhibitorsPyridine ringTargeting protein kinases
Acetylated pyrrolidinesPyrrolidine ring with acetyl groupVarious biological activities

The unique combination of functional groups in this compound may provide distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of carbamate derivatives, including those similar to this compound. For instance, research has demonstrated that certain carbamates can inhibit β-secretase activity and reduce amyloid-beta aggregation, suggesting a mechanism for neuroprotection.

Example Study Findings:

  • In vitro Studies : Compounds exhibiting similar structures have been shown to protect astrocytes from apoptosis induced by amyloid-beta peptides, with significant improvements in cell viability observed when treated with these compounds.
  • In vivo Models : In animal models, certain derivatives demonstrated reduced levels of amyloid-beta and improved cognitive function, indicating their potential as therapeutic agents for Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for tert-Butyl (5-(1-acetylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step strategies, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. For example, palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP in toluene under inert atmospheres are effective for forming pyridin-2-yl intermediates . Optimization includes:

  • Catalyst screening : Testing Pd complexes (e.g., Pd(OAc)₂ vs. PdCl₂) to improve yields.
  • Temperature control : Reactions often proceed at 80–110°C to balance rate and side-product formation.
  • Purification : Column chromatography with gradients (e.g., 5–30% EtOAc/hexane) ensures high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.5–8.5 ppm for pyridine) and tert-butyl groups (δ 1.3–1.5 ppm). Coupling patterns in the pyrrolidinyl moiety (δ 3.0–4.0 ppm) confirm stereochemistry .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/Br-containing derivatives .
  • IR spectroscopy : Identify carbamate C=O stretches (~1700 cm⁻¹) and acetyl group vibrations (~1650 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particulates are generated .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butanol).
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?

  • Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and SPR to rule out assay-specific artifacts .
  • Structural docking : Compare computational binding poses (e.g., AutoDock Vina) with X-ray crystallography results to identify steric clashes or solvation effects .
  • Metabolic stability : Assess liver microsome stability to determine if rapid degradation explains low observed activity .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

  • Twinned crystals : SHELXL’s TWIN/BASF commands refine twinning parameters to resolve overlapping reflections .
  • Disorder modeling : Use PART/SUMP instructions to model flexible tert-butyl or acetylpyrrolidinyl groups .
  • High-resolution data : Leverage SHELXC/D/E pipelines for experimental phasing if heavy-atom derivatives are unavailable .

Q. How does the 1-acetylpyrrolidin-2-yl substituent influence the compound’s reactivity and bioactivity compared to analogous derivatives?

  • Steric effects : The acetylated pyrrolidine enhances steric bulk, reducing off-target interactions in kinase assays (e.g., vs. methylpiperazine derivatives) .
  • Hydrogen bonding : The acetyl group’s carbonyl oxygen participates in H-bonding with active-site residues (e.g., in protease inhibition), increasing binding affinity .
  • Metabolic stability : Acetylation slows hepatic oxidation compared to primary amine analogs, extending half-life in pharmacokinetic studies .

Q. What strategies are effective for analyzing reaction intermediates during the synthesis of this compound?

  • LC-MS monitoring : Track intermediates in real-time using reverse-phase C18 columns (0.1% formic acid in H₂O/MeCN) .
  • In situ IR : Monitor carbamate formation via C=O stretch evolution (~1700 cm⁻¹) .
  • Quenching studies : Add D₂O to reaction aliquots and analyze by ¹H NMR to detect transient species .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Key OptimizationReference
Pyridine couplingPd₂(dba)₃, BINAP, toluene, 100°C65–78Ligand ratio (1:1.2 Pd:BINAP)
Carbamate formationtert-Butyl chloroformate, Et₃N, DCM, 0°C82Slow addition (<1 mL/min)
AcetylationAcetic anhydride, DMAP, THF90Excess Ac₂O (1.5 eq)

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundTarget (IC₅₀, nM)Selectivity Index (vs. off-target)Metabolic Stability (t₁/₂, min)Reference
Target compoundHDAC6: 12 ± 2>100 (vs. HDAC1)45 ± 5
Methylpiperazine analogHDAC6: 35 ± 420 (vs. HDAC1)22 ± 3
Non-acetylated derivativeHDAC6: 80 ± 68 (vs. HDAC1)15 ± 2

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